![molecular formula C14H22N2O3S B4796267 N~2~-(methylsulfonyl)-N~2~-(2-phenylethyl)-N~1~-propylglycinamide](/img/structure/B4796267.png)
N~2~-(methylsulfonyl)-N~2~-(2-phenylethyl)-N~1~-propylglycinamide
Description
Synthesis Analysis
The synthesis of compounds related to N2-(methylsulfonyl)-N2-(2-phenylethyl)-N1-propylglycinamide often involves the use of sulfonamide or sulfonyl groups, which are pivotal in creating highly specific molecular structures. Techniques such as visible-light-promoted radical methylation and the use of bromomethyl phenyl sulfone derivatives allow for the efficient creation of various (phenylsulfonyl)methylated compounds, demonstrating the versatility and adaptability of these methods in synthesizing complex molecules (Liu & Li, 2016).
Molecular Structure Analysis
The molecular structure of compounds like N2-(methylsulfonyl)-N2-(2-phenylethyl)-N1-propylglycinamide can be elucidated using various analytical techniques, including X-ray diffraction (XRD), FT-IR, UV-Vis, and NMR spectroscopy. These methods provide comprehensive insights into the arrangement of atoms within the molecule, the presence of specific functional groups, and the overall geometry of the compound, contributing to our understanding of how structural features influence its properties and reactivity (Gültekin et al., 2020).
Chemical Reactions and Properties
The chemical reactivity of N2-(methylsulfonyl)-N2-(2-phenylethyl)-N1-propylglycinamide and related compounds involves a variety of reactions, including cycloadditions and transformations that utilize its sulfonyl and amino groups. These reactions are critical for further functionalization and for creating derivatives with desired chemical properties. For instance, the [3+2] cycloaddition between N-tert-butanesulfinyl imines and arynes offers a stereoselective method for the synthesis of cyclic sulfoximines, showcasing the compound's versatility in organic synthesis (Ye et al., 2014).
properties
IUPAC Name |
2-[methylsulfonyl(2-phenylethyl)amino]-N-propylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S/c1-3-10-15-14(17)12-16(20(2,18)19)11-9-13-7-5-4-6-8-13/h4-8H,3,9-12H2,1-2H3,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYULKYRCXJWLIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN(CCC1=CC=CC=C1)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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